molecular formula C13H20N2O4 B2776342 Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid CAS No. 1993058-03-9

Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid

Cat. No.: B2776342
CAS No.: 1993058-03-9
M. Wt: 268.313
InChI Key: WFGYOBRCBWZBPK-UHFFFAOYSA-N
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Description

Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid is a complex organic compound with a unique structure that includes a quinolizine core

Properties

IUPAC Name

ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.C2H7N/c1-16-8-6-9(13)12-5-3-2-4-7(12)10(8)11(14)15;1-2-3/h6H,2-5H2,1H3,(H,14,15);2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYOBRCBWZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.COC1=CC(=O)N2CCCCC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid is unique due to its specific structure and the presence of both a quinolizine core and an ethanamine group. This combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.

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